N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various bioactive molecules
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-3-6-18-9-11)16-8-13(12-4-7-20-10-12)14-2-1-5-19-14/h1-2,4-5,7,10-11,13H,3,6,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQOLVNKEBRCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the furan and thiophene rings to the oxolane backbone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Furan derivatives: Compounds like furan-2-carboxamide.
Thiophene derivatives: Compounds such as thiophene-3-carboxamide.
Oxolane derivatives: Compounds like oxolane-3-carboxamide.
Uniqueness
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is unique due to the combination of furan, thiophene, and oxolane rings in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound characterized by the presence of furan and thiophene rings, which are known for their significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Structural Characteristics
The compound features:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Oxolane (Tetrahydrofuran) Ring : A saturated five-membered ring.
This unique combination of rings contributes to its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets through:
- Non-Covalent Interactions : Such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
- Biochemical Pathways : It may influence pathways related to apoptosis, cell proliferation, and inflammation, depending on the specific biological context.
Biological Activities
Research indicates that compounds containing furan and thiophene moieties exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds similar to this compound have shown promising results in inhibiting cancer cell lines. For instance, derivatives have demonstrated IC50 values in the micromolar range against various cancer types, including breast (MCF-7) and leukemia cell lines .
- The mechanism often involves inducing apoptosis through upregulation of pro-apoptotic factors like p53 and activation of caspases.
-
Antimicrobial Properties :
- Some derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies
Several studies highlight the effectiveness of compounds with structural similarities:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Furan-Thiophene Derivative | Anticancer (MCF-7) | 0.65 µM | |
| Furan-Based Compound | Antiviral (SARS-CoV-2) | 1.55 µM | |
| Oxadiazole Derivative | Anticancer (U937) | 0.12 µM |
These studies illustrate the potential of this compound and its derivatives in therapeutic applications.
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
Q & A
Q. What are the optimal synthetic routes for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions between furan/thiophene derivatives and oxolane-3-carboxamide precursors. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine-containing intermediate.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates.
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the final compound in >90% purity .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure using SHELXL for refinement (e.g., R-factor < 0.05) .
- Spectroscopy :
- NMR : Analyze / NMR for characteristic peaks (e.g., furan C-H protons at δ 6.2–7.5 ppm, thiophene S-C-S groups at δ 125–130 ppm in ) .
- HRMS : Confirm molecular weight (e.g., expected [M+H]+ ≈ 345.35 g/mol) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the carboxamide group is a strong H-bond acceptor (LUMO ≈ -1.8 eV) .
- Molecular docking : AutoDock Vina can simulate binding to biological targets (e.g., COX-2 or kinases) by aligning the furan-thiophene moiety with hydrophobic pockets .
- ADMET prediction : SwissADME estimates logP ≈ 2.5 (moderate lipophilicity) and moderate BBB permeability, suggesting potential CNS activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Perform IC50/EC50 comparisons under standardized conditions (e.g., 72-hour MTT assays for cytotoxicity, ±10% FBS in media) .
- Structural analogs : Compare activity against derivatives (Table 1) to identify critical functional groups.
| Compound Variant | Structural Modification | Biological Activity (IC50, μM) | Source |
|---|---|---|---|
| Thiophene-2-yl → Phenyl | Reduced electron-rich character | Cytotoxicity: 25.3 → 45.7 | |
| Oxolane → Tetrahydrofuran | Altered ring strain | COX-2 inhibition: 1.8 → 3.2 |
- Mechanistic studies : Use SPR or ITC to quantify target binding affinity (e.g., KD < 1 μM for kinase inhibition) .
Q. What experimental designs are recommended for probing the compound’s metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring degradation via LC-MS/MS over 60 minutes. T1/2 < 30 min suggests rapid hepatic clearance .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition (IC50 > 10 μM preferred) .
- Reactive metabolite detection : Trapping studies with glutathione (GSH) or KCN to identify electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
